Banamite

Übersicht

Beschreibung

Banamite is a chemical compound known for its dual role as an acaricide and a monoamine oxidase inhibitor . It is primarily used in agricultural settings to control mite populations and has also been studied for its potential effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.

Wirkmechanismus

Target of Action

Banamite, also known as flunixin meglumine , is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandins . Prostaglandins are hormone-like substances that play a crucial role in inflammation, pain, and fever .

Mode of Action

This compound works by inhibiting the production of prostaglandins . By blocking the production of these substances, this compound helps to alleviate pain and reduce inflammation . It is significantly more potent than pentazocine, meperidine, and codeine as an analgesic .

Pharmacokinetics

This compound exhibits a high degree of plasma protein binding (approximately 99%) . Free (unbound) drug appears to readily partition into body tissues . In cattle, elimination occurs primarily through biliary excretion . The terminal half-life has been shown to vary from 3.14 to 8.12 hours . Flunixin persists in inflammatory tissues and is associated with anti-inflammatory properties which extend well beyond the period associated with detectable plasma drug concentrations .

Result of Action

In horses, this compound is recommended for the alleviation of inflammation and pain associated with musculoskeletal disorders . It is also recommended for the alleviation of visceral pain associated with colic in the horse . In cattle, this compound is indicated for the control of pyrexia associated with bovine respiratory disease, endotoxemia, and acute bovine mastitis . It is also indicated for the control of inflammation in endotoxemia .

Biochemische Analyse

Biochemical Properties

Banamite plays a significant role in biochemical reactions, particularly in inhibiting monoamine oxidase. This enzyme is crucial for the breakdown of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting monoamine oxidase, this compound increases the levels of these neurotransmitters, which can affect various physiological processes. Additionally, this compound interacts with other enzymes and proteins, including benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide, which are its major metabolites .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of monoamine oxidase can lead to altered cell signaling due to increased levels of neurotransmitters. This can impact gene expression and cellular metabolism, potentially leading to changes in cell function. Studies have shown that this compound penetrates cells rapidly but is metabolized slowly, indicating its prolonged effect on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with monoamine oxidase, leading to the inhibition of this enzyme. This inhibition prevents the breakdown of neurotransmitters, resulting in increased levels of serotonin, dopamine, and norepinephrine. Additionally, this compound’s metabolites, such as benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide, also play a role in its molecular mechanism by interacting with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and penetrates cells rapidly, but its metabolism is slow, leading to prolonged effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, including changes in gene expression and cellular metabolism. These effects are observed both in vitro and in vivo, indicating the compound’s stability and sustained activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits monoamine oxidase without causing significant adverse effects. At higher doses, toxic effects such as vomiting, diarrhea, and lethargy have been observed. These adverse effects highlight the importance of careful dosage management to avoid toxicity while maintaining efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its metabolism by monoamine oxidase. The major metabolites of this compound include benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide. These metabolites are further processed by various enzymes, leading to the formation of minor metabolites such as 2,4,6-trichloroaniline and benzaldoxime. The metabolic pathways of this compound involve interactions with several enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It penetrates cells rapidly and is distributed throughout the cellular compartments. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. This compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidase and other biomolecules. Post-translational modifications and targeting signals direct this compound to specific cellular compartments, ensuring its proper function. The localization of this compound within the cell influences its efficacy and the duration of its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Banamite involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product in a form suitable for agricultural and research applications .

Analyse Chemischer Reaktionen

Types of Reactions: Banamite undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

Reduction: Reducing agents can convert this compound into its reduced form.

Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Banamite has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of oxidation and reduction reactions.

Biology: Studied for its effects on monoamine oxidase and potential implications in neurotransmitter regulation.

Medicine: Investigated for its potential therapeutic effects in conditions related to neurotransmitter imbalances.

Industry: Employed in agricultural settings as an acaricide to control mite populations

Vergleich Mit ähnlichen Verbindungen

Flunixin Meglumine: Another compound with anti-inflammatory and analgesic properties.

Chlorogenic Acid: Known for its antioxidant properties and potential health benefits.

Ellagic Acid: Studied for its anti-cancer and anti-inflammatory effects.

Uniqueness: Banamite’s dual role as both an acaricide and a monoamine oxidase inhibitor sets it apart from other similar compounds. Its ability to affect both agricultural pests and neurotransmitter levels makes it a unique and versatile compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer |

25939-05-3 |

|---|---|

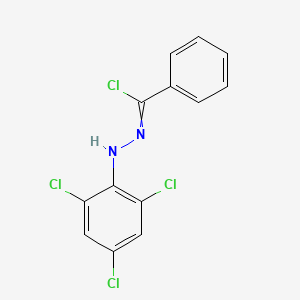

Molekularformel |

C13H8Cl4N2 |

Molekulargewicht |

334.0 g/mol |

IUPAC-Name |

(Z)-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C13H8Cl4N2/c14-9-6-10(15)12(11(16)7-9)18-19-13(17)8-4-2-1-3-5-8/h1-7,18H/b19-13- |

InChI-Schlüssel |

QVMATSPQIBFRPZ-UYRXBGFRSA-N |

SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl |

Synonyme |

banamite |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Banamite metabolized by twospotted spider mites?

A: Research indicates that this compound, while absorbed quickly, undergoes a slow metabolic process in twospotted spider mites []. The primary identified metabolic products are benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide. Minor metabolites include 2,4,6-trichloroaniline, benzaldoxime, 2,4,6-trichlorophenylhydrazine, and benzoic acid. Additionally, several unidentified radioactive compounds were detected, suggesting a more complex metabolic pathway [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.